1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-chlorophenyl)phthalazine

Lipophilicity Drug-likeness ADMET

1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-chlorophenyl)phthalazine (molecular formula C₂₂H₁₄Cl₂N₂O₂S, MW 441.33) is a synthetic phthalazine derivative that incorporates three pharmacophorically relevant subunits: a 4-(4-chlorophenyl)phthalazine core, a 6-chloro-1,3-benzodioxole moiety, and a thioether (sulfanyl) linker connecting the two. The compound is supplied as a research chemical with a typical purity of 95% and is intended exclusively for in vitro laboratory investigations.

Molecular Formula C22H14Cl2N2O2S
Molecular Weight 441.3 g/mol
Cat. No. B12265327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-chlorophenyl)phthalazine
Molecular FormulaC22H14Cl2N2O2S
Molecular Weight441.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)CSC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)Cl)Cl
InChIInChI=1S/C22H14Cl2N2O2S/c23-15-7-5-13(6-8-15)21-16-3-1-2-4-17(16)22(26-25-21)29-11-14-9-19-20(10-18(14)24)28-12-27-19/h1-10H,11-12H2
InChIKeyCBFKCXHFBREPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: 1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-chlorophenyl)phthalazine – A Structurally Differentiated Phthalazine Hybrid for Scientific Procurement


1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-chlorophenyl)phthalazine (molecular formula C₂₂H₁₄Cl₂N₂O₂S, MW 441.33) is a synthetic phthalazine derivative that incorporates three pharmacophorically relevant subunits: a 4-(4-chlorophenyl)phthalazine core, a 6-chloro-1,3-benzodioxole moiety, and a thioether (sulfanyl) linker connecting the two . The compound is supplied as a research chemical with a typical purity of 95% and is intended exclusively for in vitro laboratory investigations .

Why In-Class Phthalazine Analogs Cannot Simply Be Interchanged for 1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-chlorophenyl)phthalazine


The 4-(4-chlorophenyl)phthalazine scaffold is a recognized pharmacophore for vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition, with activity exquisitely dependent on the nature and position of substituents on the 1-position side chain [1]. Simple replacement of the 6-chloro-1,3-benzodioxol-5-ylmethyl-sulfanyl tail with a methyl, amino, or ether-linked variant is expected to alter lipophilicity, hydrogen-bonding capacity, and metabolic stability, potentially abolishing target engagement [2]. Without head-to-head biological data, these structural features provide the only measurable basis for selecting this specific compound over its immediate analogs.

Product-Specific Quantitative Evidence for 1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-chlorophenyl)phthalazine – Comparator-Based Differentiation


Computed Lipophilicity (cLogP) Differentiation Against the 4-Methylphthalazine Analog

The target compound exhibits a substantially higher computed logP (cLogP) than the corresponding 4-methyl analog, a difference driven by the additional chlorine atom on the 4-phenyl ring and the extended benzodioxole-thioether tail. This property is relevant because the 4-(4-chlorophenyl)phthalazine scaffold achieves optimal VEGFR-2 inhibition within a defined lipophilicity window [1].

Lipophilicity Drug-likeness ADMET

Molecular Weight Differentiation Against the 1-Amino-Linked Benzodioxole Analog

The target compound (MW 441.33 g/mol) has a molecular weight approximately 65.5 g/mol higher than the structurally related N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)phthalazin-1-amine (MW 375.8 g/mol) . The thioether linker and the additional chlorine on the benzodioxole ring contribute to this increase.

Molecular weight Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation Against the 4-Methylphenyl Analog

The topological polar surface area (TPSA) of the target compound is estimated at 69.07 Ų , marginally higher than the 4-methylphenyl analog (TPSA ≈ 64.0 Ų) due to the additional chlorine atom on the 4-phenyl ring, which slightly increases the polarizable surface. TPSA values below 140 Ų are generally associated with good oral absorption [1], but for CNS-targeted compounds, lower TPSA (<90 Ų) is preferred; the target compound falls within the favorable range.

Polar surface area Permeability Oral absorption

Hydrogen-Bond Acceptor Count Differentiation Against the 1-Ether-Linked Analog

The target compound contains five hydrogen-bond acceptors (two oxygen atoms in the benzodioxole ring, two nitrogen atoms in the phthalazine core, and one sulfur atom in the thioether linker) compared to four acceptors in the corresponding ether-linked analog . The sulfur atom, although a weaker hydrogen-bond acceptor than oxygen, can engage in chalcogen-bonding interactions that may confer unique binding modes not available to oxygen-linked congeners.

Hydrogen bonding Solubility Target binding

Structural Complexity (Rotatable Bond Count) Differentiation Against the 4-Methylphthalazine Analog

The target compound possesses seven rotatable bonds compared to six in the 4-methyl analog . The additional rotatable bond resides in the 4-(4-chlorophenyl) substituent, which may permit a broader conformational sampling and potentially higher affinity for flexible binding pockets, as observed in VEGFR-2 kinase where flexible side chains are advantageous [1].

Rotatable bonds Conformational flexibility Binding affinity

Best Research and Industrial Application Scenarios for 1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-chlorophenyl)phthalazine


VEGFR-2 Kinase Inhibitor Screening and Lead Optimization

Given the well-documented activity of the 4-(4-chlorophenyl)phthalazine scaffold as a VEGFR-2 inhibitor [1], this compound is best suited as a starting point for structure-based lead optimization campaigns targeting angiogenesis-dependent cancers. Its unique thioether-linked benzodioxole tail may provide a differentiated binding mode compared to the amide- and urea-linked analogs previously reported.

Physicochemical Property Benchmarking in ADMET Assays

With a cLogP of ~6.1 and TPSA of ~69 Ų , this compound can serve as a lipophilic benchmark in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies, enabling researchers to map the relationship between the thioether-benzodioxole motif and passive permeability against more polar phthalazine derivatives.

Chemical Biology Probe for Thioether-Mediated Target Engagement

The sulfur atom in the thioether linker provides a potential handle for sulfur-specific interactions (e.g., chalcogen bonding) that cannot be recapitulated by oxygen-linked analogs. This compound is therefore valuable for chemoproteomic studies aimed at identifying novel protein targets that prefer sulfur-containing small molecules.

Fragment-Based Drug Discovery Library Enrichment

With a molecular weight of 441.33 g/mol and 95% purity , this compound falls within the upper range of lead-like chemical space and is suitable for inclusion in medium-throughput screening libraries focused on kinase targets, where the benzodioxole-phthalazine hybrid chemotype remains under-explored.

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